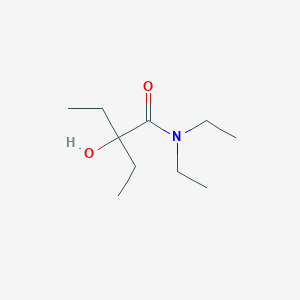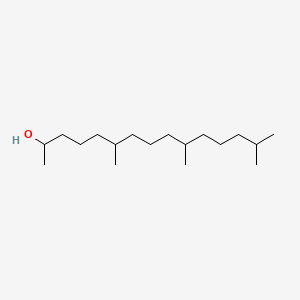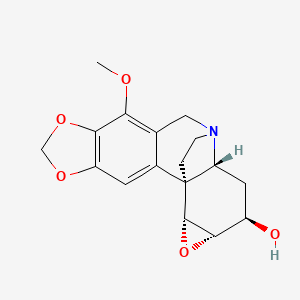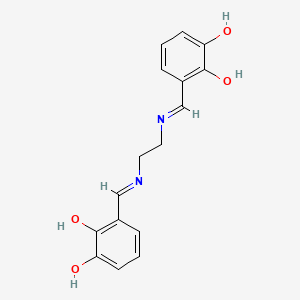![molecular formula C11H12N2O5 B1204173 (2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid CAS No. 30382-25-3](/img/structure/B1204173.png)
(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid is a natural product found in Agaricus bisporus with data available.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound has been utilized in the synthesis of saturated heterocycles, showcasing its potential in creating complex molecular structures. Such heterocycles are significant in various chemical and pharmaceutical applications (Kivelä et al., 2003).
It has also been used in the preparation of isotopomers of 5-aminolevulinic acid, a precursor in the biosynthesis of biologically active porphyrins, which are vital in several biological processes like photosynthesis and oxygen transport (Shrestha‐Dawadi & Lugtenburg, 2003).
Its derivatives have been synthesized for the development of various natural and nonnatural α-amino acids, indicating its utility in expanding the range of available amino acids for research and application in biochemistry (Burger et al., 1992).
Application in Biochemical Studies
The compound has been instrumental in studying clavaminic acid synthase, providing insights into the biosynthetic origin of proclavamic acid. This has implications in understanding enzymatic processes and the development of antibiotics (Baldwin et al., 1993).
It has been used in the synthesis of HIV-protease assay, highlighting its potential in developing tools for studying and possibly treating HIV (Badalassi et al., 2002).
Exploration in Organic Synthesis
- Its role in the facile synthesis of 5-Amino-4-oxopentanoic Acid Hydrochloride from levulinic acid represents its importance in organic synthesis, offering pathways to create novel compounds (Yuan, 2006).
Propiedades
Número CAS |
30382-25-3 |
|---|---|
Nombre del producto |
(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid |
Fórmula molecular |
C11H12N2O5 |
Peso molecular |
252.22 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H12N2O5/c12-10(16)4-2-7(11(17)18)13-6-1-3-8(14)9(15)5-6/h1,3,5,7,13H,2,4H2,(H2,12,16)(H,17,18)/t7-/m0/s1 |
Clave InChI |
HDPGCJZQWYUKAO-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=O)C(=O)C=C1N[C@@H](CCC(=O)N)C(=O)O |
SMILES |
C1=CC(=O)C(=O)C=C1NC(CCC(=O)N)C(=O)O |
SMILES canónico |
C1=CC(=O)C(=O)C=C1NC(CCC(=O)N)C(=O)O |
Sinónimos |
gamma-L-glutaminyl-3,4-benzoquinone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R,3R)-3-[(2S,3S)-3-(hydroxymethyl)oxiran-2-yl]oxiran-2-yl]methanol](/img/structure/B1204094.png)





![2-[[4-[Bis(3-hydroxy-1,4-dioxo-2-naphthyl)methyl]phenyl]-(3-hydroxy-1,4-dioxo-2-naphthyl)methyl]-3-hydroxy-naphthalene-1,4-dione](/img/structure/B1204105.png)


![N-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide](/img/structure/B1204109.png)
![3-[[3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2-hydroxypropyl]amino]-N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]propanamide;methanesulfonic acid](/img/structure/B1204111.png)
